molecular formula C15H20N2O3 B4179504 2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine

2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine

Cat. No. B4179504
M. Wt: 276.33 g/mol
InChI Key: LQFQRVZMILPCSB-UHFFFAOYSA-N
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Description

2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine, also known as ENPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENPA is a piperidine derivative that has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, neuroscience, and biochemistry. In

Scientific Research Applications

2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine has been found to have various scientific research applications, particularly in the fields of pharmacology, neuroscience, and biochemistry. One of the most significant applications of 2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine is its use as a selective inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine can increase the concentration of acetylcholine in the brain, which has been found to have various physiological and cognitive effects.

Mechanism of Action

2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine works by binding to the active site of AChE and preventing it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which can lead to various physiological and cognitive effects. Additionally, 2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine has been found to have some affinity for nicotinic acetylcholine receptors, which can also contribute to its effects.
Biochemical and Physiological Effects
2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine has been found to have various biochemical and physiological effects, including improving cognitive function, enhancing memory, and increasing the release of neurotransmitters such as dopamine and norepinephrine. Additionally, 2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine has been found to have some neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine has several advantages for use in lab experiments, including its high selectivity for AChE, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine also has some limitations, including its relatively short half-life and its potential to interact with other enzymes and receptors in the brain.

Future Directions

There are several potential future directions for research on 2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine, including exploring its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's, investigating its effects on other neurotransmitter systems, and developing more potent and selective inhibitors of AChE based on the structure of 2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine and its potential applications in scientific research.

properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)-2-(2-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-13-8-5-6-10-16(13)15(18)11-12-7-3-4-9-14(12)17(19)20/h3-4,7,9,13H,2,5-6,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFQRVZMILPCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethylpiperidin-1-yl)-2-(2-nitrophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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